
Phosphine, (3-furanylmethylene)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, (3-furanylmethylene)triphenyl- is an organophosphorus compound that features a triphenylphosphine moiety attached to a 3-furanylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (3-furanylmethylene)triphenyl- typically involves the reaction of triphenylphosphine with a suitable furanylmethylene precursor. One common method is the reaction of triphenylphosphine with 3-furanylmethylene chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphine, (3-furanylmethylene)triphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, (3-furanylmethylene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The furanylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted furanylmethylene phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Phosphine, (3-furanylmethylene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Phosphine, (3-furanylmethylene)triphenyl- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can act as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic and biological processes. The furanylmethylene group can also interact with biological targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Phosphine, (3-furanylmethylene)triphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur-containing analogue with unique reactivity.
Phosphine, (3-furanylmethylene)triphenyl- stands out due to the presence of the furanylmethylene group, which imparts unique chemical and biological properties not found in its analogues.
Eigenschaften
CAS-Nummer |
919103-38-1 |
|---|---|
Molekularformel |
C23H19OP |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
furan-3-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H19OP/c1-4-10-21(11-5-1)25(19-20-16-17-24-18-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI-Schlüssel |
SXYWZEXCPPJNAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


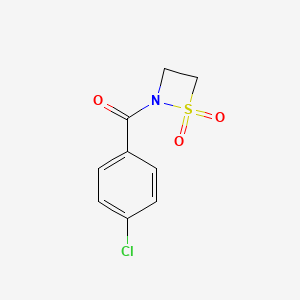
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
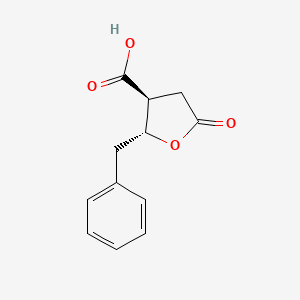
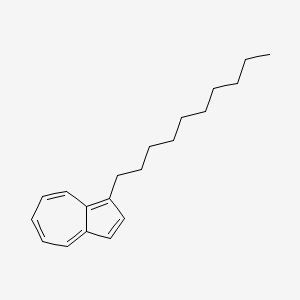
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
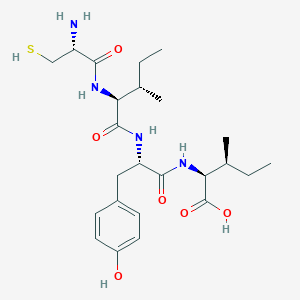
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

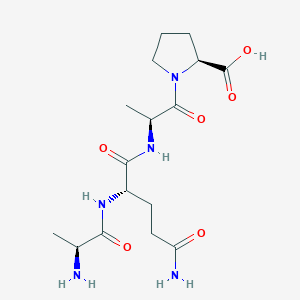
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)

